molecular formula C21H27F3N4O2 B2796584 4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1197576-30-9

4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide

Número de catálogo: B2796584
Número CAS: 1197576-30-9
Peso molecular: 424.468
Clave InChI: DWWRKVYRWSKXAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound provided for research use with the CAS Number 1197576-30-9 . This benzamide derivative has a molecular formula of C21H27F3N4O2 and a molecular weight of 424.46 g/mol . Its structure features a cycloheptyl ring substituted with a cyano group, connected via a complex amide and methylamino linker to a benzamide group that is further functionalized with a 2,2,2-trifluoroethyl moiety. The compound is characterized by several predicted physicochemical properties, including a density of 1.24±0.1 g/cm³ at 20 °C and a boiling point of 606.0±55.0 °C . It has a topological polar surface area of approximately 85.2 Ų and an XLogP3 value of 3.4, which can provide researchers with insights into its potential solubility and permeability characteristics . The compound is offered by various chemical suppliers with a typical purity of 95.0% or higher, available in quantities such as 0.05g for research and development purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O2/c1-28(13-18(29)27-20(14-25)10-4-2-3-5-11-20)12-16-6-8-17(9-7-16)19(30)26-15-21(22,23)24/h6-9H,2-5,10-13,15H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWRKVYRWSKXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Source
Target Compound Not explicitly provided Trifluoroethyl, 1-cyanocycloheptyl, methylamino-oxoethyl linker Hypothesized: Enzyme/receptor modulation
N-(2-{(4-Fluorobenzyl)[(4-oxo-4H-chromen-3-yl)methyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-(2-methyl-2-propanyl)benzamide C₃₃H₃₅FN₂O₅ 558.65 Fluorobenzyl, chromenyl, methoxyethyl, tert-butyl Likely designed for anti-inflammatory or kinase inhibition
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C₁₅H₁₄FN₃O₂ 287.29 Fluorophenyl, amino-oxoethyl Potential anti-inflammatory or analgesic applications
MK0974 (from ) C₂₈H₂₇F₅N₆O₃ 602.55 Trifluoroethyl, difluorophenyl, imidazopyridinyl Calcitonin gene-related peptide (CGRP) receptor antagonist
2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide C₁₄H₁₇ClFN₃O₂ 313.76 Chloro, fluorobenzyl, ethyl Agrochemical or intermediate in drug synthesis

Key Observations:

Trifluoroethyl Group : Present in both the target compound and MK0974, this group enhances metabolic stability and hydrophobic interactions. MK0974’s use as a CGRP antagonist highlights the pharmacophoric importance of this substituent in neurological targets .

Cycloheptyl Cyan vs. Aromatic Substituents: The target’s 1-cyanocycloheptyl group distinguishes it from simpler fluorophenyl or chromenyl substituents in other benzamides. This cycloheptyl moiety may improve selectivity for targets requiring bulkier ligands, such as GPCRs or proteases.

Physicochemical Properties

  • Solubility : The cyan group may introduce polarity, counterbalancing the lipophilic trifluoroethyl and cycloheptyl moieties.

Q & A

Q. Analytical Validation :

  • HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column) .
  • NMR : Confirm structural integrity (e.g., ¹H NMR for methylamino protons at δ 2.8–3.2 ppm; ¹³C NMR for trifluoroethyl CF₃ signal at ~125 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₈F₃N₅O₂: 499.2) .

Basic Question: How can researchers ensure purity and stability during synthesis?

Answer:

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water mixtures) to isolate intermediates .
  • Stability Considerations :
    • Store intermediates at -20°C under nitrogen to prevent hydrolysis of the cyano group .
    • Avoid prolonged exposure to light due to the trifluoroethyl group’s photosensitivity .
  • Quality Control : Perform periodic TLC and HPLC checks during synthesis to detect side products (e.g., unreacted starting materials or oxidized byproducts) .

Advanced Question: How to optimize reaction conditions for improved yield in the final coupling step?

Answer:
Methodological Approach :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar options (THF, dichloromethane) to balance reactivity and solubility .

Catalyst Selection : Compare carbodiimide reagents (EDC vs. DCC) with coupling additives (e.g., DMAP or HOAt) to enhance efficiency .

Temperature Gradients : Conduct reactions at 0°C, 25°C, and 40°C to identify optimal kinetic vs. thermodynamic control .

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify steric/electronic barriers in the benzamide coupling step .

Q. Example Optimization Data :

ConditionYield (%)Purity (%)
EDC/HOBt in DMF7298
DCC/HOAt in THF6595
Room Temperature6897

Advanced Question: How to resolve conflicting structural data between NMR and mass spectrometry?

Answer:
Stepwise Troubleshooting :

Verify Sample Integrity : Ensure no residual solvents (e.g., DMSO-d₆ in NMR) interfere with MS ionization .

Cross-Validate Peaks :

  • NMR : Check for split signals indicating diastereomers or rotamers (common with methylamino and trifluoroethyl groups) .
  • MS/MS Fragmentation : Compare observed fragments (e.g., loss of CF₃CH₂ group at m/z 376.1) with predicted patterns .

Supplementary Techniques :

  • IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹; benzamide C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry if crystallizable .

Advanced Question: What strategies mitigate side reactions during methylation?

Answer:
Common Side Reactions :

  • Over-alkylation of the methylamino group.
  • Hydrolysis of the cyanocycloheptyl moiety under basic conditions.

Q. Mitigation Strategies :

Controlled Stoichiometry : Use a slight excess of methylating agent (1.1 eq) to minimize di-methylation .

Low-Temperature Reaction : Perform methylation at 0°C to slow competing hydrolysis .

Inert Atmosphere : Use argon/nitrogen to exclude moisture, critical for cyanogroup stability .

Advanced Question: How to assess bioactivity while addressing solubility challenges in in vitro assays?

Answer:
Bioactivity Protocol :

Solubility Enhancement :

  • Use co-solvents (e.g., 5% DMSO in PBS) with sonication for 30 minutes .
  • Prepare stock solutions at 10 mM in DMSO, then dilute in assay buffer .

Target Screening :

  • Enzyme Assays : Test inhibition of kinases or proteases (common targets for benzamide derivatives) at 1–100 µM .
  • Cell-Based Assays : Use HEK293 or HeLa cells with cytotoxicity controls (CC₅₀ via MTT assay) .

Data Interpretation : Normalize activity to solubility limits (e.g., IC₅₀ adjusted for 80% bioavailable fraction) .

Advanced Question: How to design analogues to probe structure-activity relationships (SAR)?

Answer:
SAR Design Framework :

Core Modifications :

  • Replace trifluoroethyl with other electron-withdrawing groups (e.g., pentafluorophenyl) .
  • Vary cycloheptyl ring size (e.g., cyclopentyl vs. cyclohexyl) to assess steric effects .

Functional Group Swapping :

  • Substitute cyanogroup with nitro or ester to alter electronic properties .

Biological Testing :

  • Rank analogues by IC₅₀ in target assays and correlate with computed descriptors (e.g., logP, polar surface area) .

Q. Example SAR Table :

AnalogueR₁R₂IC₅₀ (nM)logP
ParentCF₃CH₂Cyanocycloheptyl503.2
A1CF₃CF₂Cyanocycloheptyl453.5
A2CF₃CH₂Nitrocyclopentyl1202.8

Advanced Question: What computational tools predict metabolic stability of this compound?

Answer:
In Silico Workflow :

Metabolite Prediction : Use Schrödinger’s MetaSite or GLORYx to identify likely oxidation sites (e.g., methylamino or cycloheptyl groups) .

CYP450 Inhibition : Screen against CYP3A4/2D6 using MOE or AutoDock Vina to estimate Ki values .

Physicochemical Profiling : Calculate permeability (LogD), solubility (ALOGPS), and plasma protein binding (SwissADME) .

Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.